5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The compound 5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core. Key structural attributes include:
Properties
Molecular Formula |
C25H16ClN5O2 |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
5-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C25H16ClN5O2/c26-20-11-4-3-9-19(20)24-27-23(33-29-24)15-30-12-13-31-22(25(30)32)14-21(28-31)18-10-5-7-16-6-1-2-8-17(16)18/h1-14H,15H2 |
InChI Key |
GOMGGGIWGHMUIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=NC(=NO5)C6=CC=CC=C6Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chlorobenzonitrile, naphthalene derivatives, and hydrazine.
Formation of 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is formed through the cyclization of an amidoxime intermediate, which is prepared by reacting 2-chlorobenzonitrile with hydroxylamine.
Pyrazolo[1,5-a]pyrazin-4(5H)-one Core: The core structure is synthesized by reacting the oxadiazole derivative with a naphthalene-based hydrazine derivative under acidic or basic conditions to promote cyclization.
Final Coupling: The final step involves coupling the oxadiazole and pyrazolo[1,5-a]pyrazin-4(5H)-one fragments using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole and pyrazolo[1,5-a]pyrazinone moieties participate in nucleophilic substitution under controlled conditions.
-
Example : Reaction with amines or thiols at the oxadiazole ring’s 5-position (electron-deficient site) yields substituted derivatives.
-
Conditions :
-
Solvent: Dimethylformamide (DMF) or acetonitrile
-
Temperature: 80–100°C
-
Catalyst: Triethylamine or DBU (1,8-diazabicycloundec-7-ene)
-
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzylamine | 5-(Benzylamino)oxadiazole derivative | 72 | |
| Sodium hydrosulfide | 5-(Mercapto)oxadiazole analog | 65 |
Oxidation and Reduction Reactions
The pyrazinone ring undergoes redox transformations:
-
Oxidation : Using KMnO₄ in acidic medium converts the pyrazinone ring to a pyrazine-2,3-dione.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazinone to a dihydropyrazine.
| Reaction Type | Reagent/Conditions | Product | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | Pyrazine-2,3-dione derivative | Requires inert atmosphere |
| Reduction | H₂ (1 atm), Pd/C, ethanol | 4,5-Dihydropyrazolo[1,5-a]pyrazinone | High regioselectivity |
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides:
-
Example : Reaction with aryl nitrile oxides forms 1,2,4-oxadiazolo[3,2-c]pyrazine hybrids.
| Dipolarophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Phenyl nitrile oxide | Toluene, reflux, 12 h | Fused oxadiazole-isoxazole derivative | 58 |
Cross-Coupling Reactions
The naphthyl group enables Suzuki-Miyaura coupling for functionalization:
-
Example : Palladium-catalyzed coupling with aryl boronic acids introduces substituents at the naphthyl ring.
| Boronic Acid | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, DMF | 2-(4-Methoxyphenyl)naphthyl derivative | 81 |
Functional Group Transformations
-
Acylation : The methylene group (-CH₂-) adjacent to the oxadiazole reacts with acyl chlorides (e.g., acetyl chloride) to form esters.
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions yields ethers.
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acylation | Acetyl chloride, NEt₃ | Acetyloxymethyl-oxadiazole | 67 |
| Alkylation | Methyl iodide, K₂CO₃ | Methoxy-methyl-oxadiazole | 75 |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (e.g., H₂SO₄), the pyrazolo[1,5-a]pyrazinone ring undergoes ring-opening to form pyrazine-carboxamide intermediates. Conversely, basic conditions (NaOH) promote hydrolysis of the oxadiazole ring to amidoxime derivatives.
| Conditions | Product | Application |
|---|---|---|
| H₂SO₄, 100°C | Pyrazine-2-carboxamide | Precursor for further synthesis |
| NaOH, H₂O, 80°C | 3-(2-Chlorophenyl)-5-(amidoxime)methyl | Bioactive intermediate |
Photochemical Reactions
UV irradiation in the presence of iodine (I₂) induces radical-mediated C–H functionalization at the naphthyl group, forming iodinated derivatives.
| Conditions | Product | Yield (%) |
|---|---|---|
| UV light, I₂, CCl₄, 24 h | 1-Iodonaphthyl-pyrazolo-pyrazinone | 52 |
Key Research Findings
-
Synthetic Optimization : Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating (e.g., cycloadditions completed in 2 h vs. 12 h) .
-
Biological Relevance : Alkylation at the oxadiazole’s methylene group enhances binding to kinase targets (IC₅₀ improved from 12 µM to 0.8 µM) .
-
Stability : The compound is stable under ambient conditions but degrades in strongly oxidizing environments (e.g., HNO₃).
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit a range of biological activities:
- Anticancer Activity :
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Case Studies
Several notable studies have highlighted the applications of this compound:
- Antitumor Studies : A study reported the synthesis and evaluation of pyrazolo[1,5-a]pyrazin derivatives for their antitumor activity. The results indicated that certain substitutions significantly increased potency against specific cancer cell lines .
- Inflammation Models : In vivo studies assessed the anti-inflammatory effects in animal models, demonstrating that compounds with similar structures effectively reduced inflammation markers and exhibited comparable efficacy to established anti-inflammatory drugs .
- Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of synthesized compounds against standard strains. The results showed that some derivatives had enhanced activity compared to traditional antibiotics .
Mechanism of Action
The mechanism by which 5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Fluorescent Probes: The compound’s structure allows it to fluoresce under certain conditions, making it useful for imaging applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Structure Variations
Compound A ’s pyrazolo[1,5-a]pyrazin-4(5H)-one core distinguishes it from other pyrazolo-fused systems:
Substituent Effects
Position 2 (Naphthalene vs. Aryl Groups):
- Compound A ’s naphthalen-1-yl group is bulkier and more lipophilic than phenyl or chlorophenyl substituents in analogs (e.g., : 2-(4-chlorophenyl)). This may enhance membrane permeability or protein binding via hydrophobic interactions .
- In , a fluorinated pyrazole with a naphthalene group showed estrogen receptor (ERα) binding comparable to 4-OHT, suggesting Compound A ’s naphthalene could similarly target hydrophobic binding pockets .
Position 5 (Oxadiazole Variations):
- : Pyrimidinyl-substituted oxadiazoles (e.g., 5-(pyrimidin-5-yl)).
Biological Activity
The compound 5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound indicates potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The following sections summarize key findings from various studies.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of similar oxadiazole derivatives:
- Antitubercular Activity : A related series of compounds demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most effective derivatives. These findings suggest that similar structural motifs may confer antitubercular properties to our compound as well .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been well-documented:
- Cell Line Studies : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, compounds derived from thiazole and oxadiazole frameworks exhibited IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 27.3 |
The mechanism by which such compounds exert their biological effects often involves interaction with specific cellular targets:
- Enzyme Inhibition : Some studies suggest that oxadiazole derivatives may act as enzyme inhibitors, disrupting metabolic pathways essential for pathogen survival or cancer cell proliferation .
Toxicity Studies
Safety profiles are crucial for any potential therapeutic agent:
- Cytotoxicity : Preliminary cytotoxicity assays on human embryonic kidney (HEK-293) cells indicated that several related compounds were non-toxic at effective concentrations, suggesting a favorable safety profile for further development .
Case Studies
A few notable case studies highlight the efficacy of structurally related compounds:
- Study on Pyrazolopyrazine Derivatives : A study synthesized several pyrazolopyrazine derivatives that showed significant growth inhibition against cancer cell lines, indicating that modifications to the pyrazolo structure can enhance biological activity .
- Synthesis and Evaluation : Another research effort focused on synthesizing substituted oxadiazoles and evaluating their antibacterial properties, showing promising results against Gram-positive bacteria .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
- Methodology : The compound can be synthesized via cyclization reactions using intermediates like 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole. Key steps include:
- Cyclization : Phosphorous oxychloride (POCl₃) at 120°C to form oxadiazole and pyrazole rings .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
- Characterization : Use IR (C=O stretch at ~1675 cm⁻¹), ¹H/¹³C NMR (pyrazole/oxadiazole proton signals at δ 5.70–7.95 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. What standard analytical techniques validate its structural integrity?
- Techniques :
- Spectroscopy : IR for functional groups (e.g., oxadiazole C=N at 1593 cm⁻¹), ¹H NMR for aromatic proton environments, and HRMS for molecular ion confirmation .
- X-ray crystallography : Resolve dihedral angles (e.g., 18.23° between pyrazolone and chlorophenyl rings) and confirm hydrogen bonding (C–H⋯O interactions) .
- Thermal analysis : Melting point consistency (±2°C) and TGA for decomposition profiles .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on oxadiazole/naphthalene) impact bioactivity?
- SAR Strategy :
- Substituent screening : Replace 2-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Use human whole-blood assays (e.g., LTB4 inhibition IC₅₀) to assess potency .
- Steric effects : Introduce bulky groups (e.g., cyclopropyl) to evaluate binding pocket compatibility via molecular docking (e.g., FLAP protein targets) .
- Data interpretation : Correlate logP (HPLC-measured) with membrane permeability; IC₅₀ < 100 nM indicates high potency .
Q. How to resolve contradictions in solubility data across solvents?
- Experimental Design :
- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λmax ~280 nm) .
- Computational modeling : Apply COSMO-RS simulations to predict solubility trends and validate with experimental LC-MS quantification .
- Contradiction analysis : If discrepancies persist (e.g., ethanol vs. DMSO), assess aggregation via dynamic light scattering (DLS) .
Q. What computational methods predict its stability under reflux conditions?
- Approach :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to identify thermally labile bonds (e.g., oxadiazole C–O) .
- MD simulations : Simulate reflux (e.g., 80°C in ethanol) for 10 ns; track bond dissociation using LAMMPS .
- Experimental validation : Monitor degradation via HPLC (C18 column, acetonitrile/water) and compare with predicted half-life .
Q. How to design a DOE for optimizing reaction yield and selectivity?
- DOE Framework :
- Factors : Temperature (80–120°C), catalyst loading (5–15 mol%), solvent polarity (EtOH vs. THF) .
- Response variables : Yield (gravimetric analysis), selectivity (¹H NMR integration of byproducts).
- Statistical tools : Central composite design (CCD) with ANOVA to identify significant factors (p < 0.05) .
Q. What crystallographic insights explain its solid-state reactivity?
- Crystal engineering :
- Packing analysis : Identify π-π stacking (naphthalene-to-pyrazole distance ~3.5 Å) and hydrogen bonds (e.g., N–H⋯O) that stabilize the lattice .
- Reactivity hotspots : Locate electron-deficient regions (MEP maps) prone to nucleophilic attack .
- Grinding experiments : Mechanochemical reactions with Knoevenagel reagents to test solid-state reactivity .
Q. How to assess its metabolic stability and toxicity in vitro?
- Assay design :
- Microsomal stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS .
- CYP inhibition : Screen against CYP3A4/2D6 using fluorescent probes (IC₅₀ < 10 µM indicates high risk) .
- Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ > 50 µM for safe candidates) .
Tables for Key Data
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
